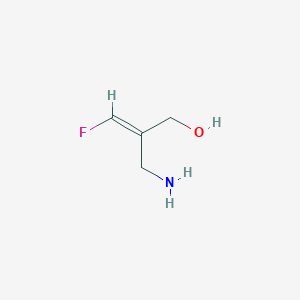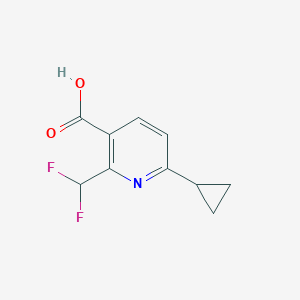
6-Cyclopropyl-2-(difluoromethyl)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-2-(difluoromethyl)nicotinic acid is a chemical compound characterized by the presence of a cyclopropyl group and a difluoromethyl group attached to a nicotinic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-2-(difluoromethyl)nicotinic acid typically involves the introduction of the difluoromethyl group through difluoromethylation reactions. These reactions can be achieved using various reagents and catalysts. For instance, the difluoromethylation of aromatic compounds can be accomplished using difluorocarbene reagents under specific conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to ensure high yield and purity. The choice of reagents and reaction conditions is crucial to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions: 6-Cyclopropyl-2-(difluoromethyl)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
6-Cyclopropyl-2-(difluoromethyl)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be utilized in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 6-Cyclopropyl-2-(difluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzymatic activity or alteration of receptor signaling .
Comparación Con Compuestos Similares
- 6-Cyclopropyl-2-(trifluoromethyl)nicotinic acid
- 6-Cyclopropyl-2-(methyl)nicotinic acid
- 6-Cyclopropyl-2-(chloromethyl)nicotinic acid
Comparison: 6-Cyclopropyl-2-(difluoromethyl)nicotinic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry .
Propiedades
Fórmula molecular |
C10H9F2NO2 |
|---|---|
Peso molecular |
213.18 g/mol |
Nombre IUPAC |
6-cyclopropyl-2-(difluoromethyl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H9F2NO2/c11-9(12)8-6(10(14)15)3-4-7(13-8)5-1-2-5/h3-5,9H,1-2H2,(H,14,15) |
Clave InChI |
ZPLZXLMYXMZXMS-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=NC(=C(C=C2)C(=O)O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


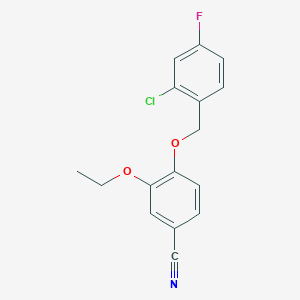
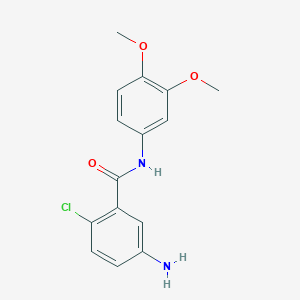



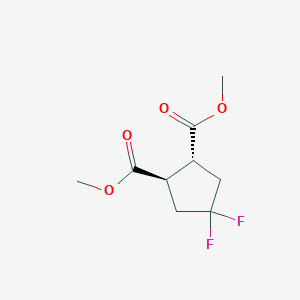
![5-Bromo-1H-pyrrolo[2,3-c]pyridine-2-carboxamide](/img/structure/B15229451.png)
![2-[(Azetidin-3-yl)formamido]-2-ethylbutanamide](/img/structure/B15229462.png)

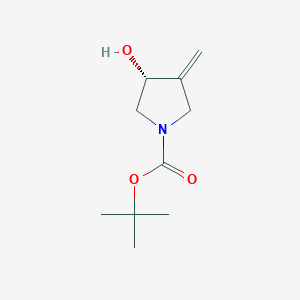
![6-methyl-1H-pyrrolo[2,3-b]pyridin-4-ol](/img/structure/B15229491.png)
![3-(3-Chlorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15229500.png)
